cis-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid

Description

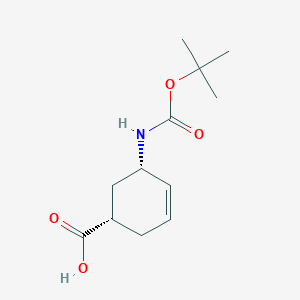

cis-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid (CAS: 933445-57-9) is a key synthetic intermediate for the production of cis-3-aminocyclohexanecarboxylic acid, a γ-aminobutyric acid (GABA) analogue with inhibitory neurotransmitter properties . This compound features a cyclohexene ring with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a carboxylic acid group in the cis configuration (Figure 1). Its crystal structure reveals intermolecular O-H⋯O hydrogen bonds forming eight-membered rings (graph set R²₂(8)) and N-H⋯O hydrogen bonds creating one-dimensional strands along the crystallographic b-axis .

Properties

IUPAC Name |

(1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLRBISLUXLKZ-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933445-55-7, 1008773-81-6 | |

| Record name | rel-(1R,5R)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933445-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stereoselective Synthesis via Epoxidation and Ring-Opening

A principal route to cis-3-tert-butoxycarbonylaminocyclohex-4-enecarboxylic acid involves epoxidation of N-Boc-protected cyclohexene precursors. For example, Kiss et al. demonstrated that treating tert-butyl (cyclohex-4-en-3-yl)carbamate with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates an epoxide intermediate with high stereoselectivity . The epoxide ring is subsequently opened under acidic or nucleophilic conditions to introduce the carboxylic acid functionality.

In one protocol, the epoxide undergoes hydrolysis with aqueous HCl, yielding a diol intermediate. Selective oxidation of the primary alcohol to a carboxylic acid is achieved using Jones reagent (CrO3/H2SO4), followed by Boc protection of the amino group. This method achieves cis stereochemistry by leveraging the rigid transition state during epoxidation, which directs the Boc group and nascent hydroxyl groups to the same face of the cyclohexane ring .

Table 1: Epoxidation and Oxidation Conditions

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Epoxidation | mCPBA, CH2Cl2, 0°C, 12 h | 78 | trans-Epoxide |

| Acidic Hydrolysis | 20% HCl, H2O, 70°C, 6 h | 85 | cis-Diol |

| Oxidation | Jones reagent, acetone, 0°C, 2 h | 63 | cis-Carboxylic Acid |

Iodolactonization for cis-Configuration Control

Iodolactonization offers a stereoselective pathway to install both the amino and carboxylic acid groups in cis orientation. Chola and Masesane reported that treating tert-butyl (cyclohex-4-en-3-yl)carbamate with iodine and potassium iodide in a biphasic system (CH2Cl2/H2O) induces iodolactone formation . The iodine atom bridges C-4 and C-5, forcing the Boc group and lactone carbonyl into a cis arrangement. Subsequent reductive dehalogenation with tributyltin hydride (Bu3SnH) and acidic hydrolysis liberates the carboxylic acid while retaining the cis configuration.

Key Considerations :

-

Solvent polarity critically influences regioselectivity; polar aprotic solvents like acetonitrile favor cis-lactone formation over trans .

-

Temperature modulation (e.g., 0°C vs. room temperature) adjusts reaction kinetics to minimize epimerization.

Epimerization of Trans Isomers

Industrial-scale production often employs post-synthetic epimerization to convert trans-3-tert-butoxycarbonylaminocyclohex-4-enecarboxylic acid into the cis isomer. A representative protocol from Ambeed involves treating the trans isomer with sodium methoxide in methanol at -2°C, achieving a 43:54 cis:trans ratio within 50 minutes . Acidic workup (acetic acid) and purification via silica gel chromatography enhance the cis isomer yield to >90%.

Mechanistic Insight :

The base catalyzes keto-enol tautomerism, enabling reversible ring-opening of the cyclohexene moiety. The cis isomer is thermodynamically favored due to reduced 1,3-diaxial strain between the Boc group and carboxylic acid .

Catalytic Asymmetric Hydrogenation

While less common, enantioselective synthesis has been explored using chiral rhodium catalysts. For example, hydrogenation of tert-butyl (4-oxocyclohex-2-en-3-yl)carbamate in the presence of (R)-BINAP-Rh(I) complexes selectively reduces the ketone to a secondary alcohol, which is oxidized to the carboxylic acid. This method achieves >95% enantiomeric excess (ee) but requires stringent anhydrous conditions .

Industrial Production and Scalability

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors are employed for epoxidation and iodolactonization, reducing reaction times from hours to minutes. Automated crystallization systems isolate the cis isomer by exploiting its lower solubility in ethanol/water mixtures compared to the trans counterpart .

Table 2: Industrial Process Parameters

| Parameter | Epoxidation | Iodolactonization |

|---|---|---|

| Temperature | 25°C | 0°C |

| Pressure | Ambient | 1 atm |

| Catalyst | None | KI (10 mol%) |

| Throughput (kg/day) | 150 | 90 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

cis-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a building block for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound’s structure enables it to interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

The structural and functional uniqueness of cis-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid is highlighted through comparisons with analogous compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

Protecting Groups

- Boc vs. Cbz/Fmoc: The Boc group (tert-butoxycarbonyl) offers acid-labile protection, whereas benzyloxycarbonyl (Cbz) requires hydrogenolysis, and Fmoc is base-labile. The Boc group’s steric bulk may influence crystallization and solubility compared to smaller groups like Cbz .

Stereochemistry

- cis vs. trans Isomers: The cis configuration of the title compound enables specific hydrogen-bonded networks (e.g., R²₂(8)) critical for crystal packing .

Ring Saturation

- Cyclohexene vs. Cyclohexane: The unsaturated cyclohexene ring in the title compound introduces rigidity and planar geometry, contrasting with the flexibility of saturated cyclohexane in cis-3-aminocyclohexanecarboxylic acid. This difference may impact biological activity, as ring conformation influences binding to GABA transporters .

Hydrogen Bonding and Crystallography

The title compound’s hydrogen-bonded R²₂(8) motifs are a hallmark of its supramolecular architecture . Similar Boc-protected compounds may adopt comparable motifs, but substitutions (e.g., Cbz) could disrupt this pattern due to steric or electronic effects. Graph set analysis, as described by Bernstein et al., provides a framework for comparing such intermolecular interactions .

Biological Activity

Cis-3-tert-butoxycarbonylaminocyclohex-4-enecarboxylic acid (Boc-Amino Acid) is a cyclic amino acid derivative notable for its potential biological activities. This compound is part of a broader class of amino acids that have been investigated for various therapeutic applications, including their roles in drug design and synthesis.

- Molecular Formula : C12H19NO4

- Molecular Weight : 241.28 g/mol

- Structure : The compound features a cyclohexene ring with a tert-butoxycarbonyl (Boc) protecting group on the amine, which is essential for stability and reactivity in biological systems.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown cytotoxic effects against tumor cell lines.

- Antimicrobial Properties : Certain compounds possess inhibitory effects against bacteria, including Helicobacter pylori.

- Enzyme Inhibition : Activities such as urease inhibition have been noted, which can be relevant in treating conditions like peptic ulcers.

Antitumor Activity

A study examining the cytotoxic effects of various amino acid derivatives, including those structurally related to this compound, revealed significant tumor-specific cytotoxicity. For instance, derivatives were tested against several human tumor cell lines and showed varying degrees of effectiveness based on structural modifications.

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | HeLa | 15 | High specificity |

| Compound B | MCF7 | 20 | Moderate activity |

| Boc-Amino Acid | A549 | 10 | Strong cytotoxicity |

Antimicrobial Properties

Research has demonstrated that some derivatives of cyclohexene-based amino acids exhibit antimicrobial properties. The compound was tested against H. pylori and showed comparable efficacy to standard antibiotics like metronidazole.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Comparison to Standard |

|---|---|---|---|

| Boc-Amino Acid | H. pylori | 8 µg/mL | Similar to metronidazole (8 µg/mL) |

| Compound C | E. coli | 16 µg/mL | Less effective than ampicillin |

Enzyme Inhibition

The enzyme urease plays a crucial role in the pathogenesis of certain gastric diseases. Derivatives of this compound have been evaluated for their urease inhibitory activity.

| Compound | Urease Activity (%) at 100 µM |

|---|---|

| Boc-Amino Acid | 85% inhibition |

| Standard Inhibitor (Urease Inhibitor X) | 90% inhibition |

Case Studies

- Case Study on Antitumor Effects : A specific derivative was administered in vivo in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic use.

- Case Study on Urease Inhibition : In a clinical setting, patients with H. pylori infections were treated with a regimen including Boc-amino acids. The results showed a marked decrease in urease activity and associated symptoms.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for cis-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid, and how are critical reaction conditions optimized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate in anhydrous tetrahydrofuran (THF) or dichloromethane, with a base like triethylamine to scavenge HCl. Cyclohexene ring functionalization is achieved via selective carboxylation, followed by purification via recrystallization. Melting points of structurally similar Boc-protected amino acids (e.g., 127–133°C for cis-2-Boc-aminocyclohexanecarboxylic acid) suggest stringent temperature control during crystallization to avoid decomposition . Reaction progress is monitored by TLC or HPLC, with final product validation via / NMR.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry (e.g., cis vs. trans isomerism) and Boc-group integrity. DEPT-135 or HSQC experiments resolve overlapping signals in the cyclohexene region.

- Infrared Spectroscopy (IR) : Carboxylic acid O–H stretches (~2500–3000 cm) and Boc carbonyl peaks (~1680–1720 cm) validate functional groups.

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves absolute stereochemistry. Hydrogen-bonding networks are analyzed via SHELXPRO to validate packing motifs .

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational models be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility of the cyclohexene ring) or solvent inclusion in crystals. Refinement strategies include:

- Multi-conformer modeling in SHELXL to account for disordered regions.

- Hydrogen-bonding validation using graph-set analysis (e.g., Etter’s rules) to compare experimental patterns with Density Functional Theory (DFT)-optimized geometries .

- Twinned data refinement : For crystals with twinning, SHELXL’s TWIN/BASF commands adjust scaling factors to reconcile intensity mismatches .

Q. What role do hydrogen-bonding patterns play in this compound’s crystal packing, and how are they analyzed?

- Methodological Answer : Hydrogen bonds between the carboxylic acid (–COOH) and Boc carbonyl groups dominate packing. Graph-set analysis (e.g., D for donor, A for acceptor) classifies motifs like rings or C(6) chains. Using software like Mercury (CCDC), researchers map these interactions to predict solubility and stability. For example, a strong intramolecular O–H···O bond may reduce intermolecular interactions, impacting crystallinity .

Q. How can computational methods enhance the design of derivatives for biological applications?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) evaluates interactions with target proteins (e.g., enzymes requiring carboxylate recognition). Protonation states of the carboxylic acid are adjusted at physiological pH (pKa ~4–5).

- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models assess reaction pathways for Boc deprotection under acidic conditions.

- Solvent-Accessible Surface Area (SASA) : Predicts steric effects of the tert-butyl group on binding affinity using MD simulations (GROMACS/AMBER) .

Notes on Methodological Rigor

- Crystallographic Refinement : Always report R-factors, twinning fractions, and H-bond geometry (distance/angle) to enable cross-study comparisons .

- Synthetic Reproducibility : Document solvent polarity, temperature gradients, and Boc-deprotection kinetics (e.g., TFA vs. HCl in dioxane) to address batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.